molecular formula C13H17NO2 B1340062 Benzyl piperidine-3-carboxylate CAS No. 97231-90-8

Benzyl piperidine-3-carboxylate

Cat. No.: B1340062
CAS No.: 97231-90-8
M. Wt: 219.28 g/mol
InChI Key: DMFIILJDODEYHQ-UHFFFAOYSA-N
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Description

Benzyl piperidine-3-carboxylate is a chemical compound that belongs to the piperidine family. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities and applications .

Biochemical Analysis

Biochemical Properties

Benzyl piperidine-3-carboxylate plays a significant role in biochemical reactions, particularly in the inhibition of cholinesterase receptors. The compound interacts with the enzyme acetylcholinesterase, which includes two active anionic binding sites: catalytic and peripheral . The benzyl piperidine group of this compound provides strong binding to the catalytic site, interacting with amino acid residues such as tryptophan-84, tryptophan-279, phenylalanine-330, and phenylalanine-331 . These interactions inhibit the enzyme’s activity, making this compound a potential candidate for therapeutic applications in neurodegenerative diseases.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect cholinergic signaling by inhibiting acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts . This elevation in acetylcholine can enhance neurotransmission and improve cognitive function. Additionally, this compound may modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the catalytic site of acetylcholinesterase, forming stable interactions with key amino acid residues . This binding inhibits the enzyme’s activity, preventing the breakdown of acetylcholine and resulting in increased neurotransmitter levels. Furthermore, this compound may interact with other enzymes and proteins, leading to alterations in cellular signaling pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under controlled conditions, but it may degrade over extended periods or under specific environmental factors such as light and temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models. These effects include prolonged inhibition of acetylcholinesterase and continuous modulation of cellular signaling pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage levels for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that are further processed and excreted . These metabolic pathways can influence the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can cross cell membranes via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound may localize to specific compartments or organelles, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific organelles such as the endoplasmic reticulum, mitochondria, or nucleus, where it can interact with relevant biomolecules and modulate their activity . These localization patterns are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with benzyl halides under basic conditions. One common method is the nucleophilic substitution reaction where piperidine-3-carboxylate reacts with benzyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Benzyl piperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted piperidine compounds .

Scientific Research Applications

Benzyl piperidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical drugs, particularly those targeting neurological disorders.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl piperidine-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzyl group enhances its ability to interact with certain molecular targets, making it valuable in drug development and other applications .

Properties

IUPAC Name

benzyl piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(12-7-4-8-14-9-12)16-10-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFIILJDODEYHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70540226
Record name Benzyl piperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97231-90-8
Record name Benzyl piperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Trifluoroacetic acid (43 mL, 558 mmol) was added to benzyl 1-(tert-butoxycarbonyl)nipecotate (7.11 g, 22.3 mmol) in dichloromethane (20 mL). The mixture was stirred for 3 hours. Subsequently, the reaction mixture was concentrated and water was added to the residue, followed by addition of 1 mol/L aqueous sodium hydroxide solution to make the mixture basic. The mixture was then extracted with ethyl acetate. The organic layer washed with brine and was dried over sodium sulfate. The solvent was evaporated to give 5.97 g (quant.) of the desired compound as a yellow oil.
Quantity
43 mL
Type
reactant
Reaction Step One
Quantity
7.11 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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